molecular formula C11H8N2 B3350373 1H-1,6-diazaphenalene CAS No. 27212-02-8

1H-1,6-diazaphenalene

Cat. No.: B3350373
CAS No.: 27212-02-8
M. Wt: 168.19 g/mol
InChI Key: NNBVOZVOESRNTA-UHFFFAOYSA-N
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Description

1H-1,6-Diazaphenalene is a heterocyclic aromatic compound characterized by the presence of two nitrogen atoms within its structure.

Preparation Methods

The synthesis of 1H-1,6-diazaphenalene typically involves the intramolecular condensation of 5-formylaminolepidine through the carbonyl group of the acyl . This method allows for the formation of the diazaphenalene ring system under controlled conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1H-1,6-diazaphenalene involves its ability to participate in electron transfer processes. The nitrogen atoms in the ring can donate or accept electrons, facilitating redox reactions. This electron-donating ability is crucial for its role in forming charge-transfer complexes and conducting materials .

Comparison with Similar Compounds

1H-1,6-Diazaphenalene can be compared to other diazaphenalene derivatives, such as 1H-1,2-diazaphenalene. While both compounds share a similar core structure, the position of the nitrogen atoms differs, leading to variations in their electronic properties and reactivity . The unique arrangement of nitrogen atoms in this compound provides distinct advantages in forming stable radical cations and participating in hydrogen-bonded networks .

Similar Compounds

This compound stands out due to its specific electronic properties and potential applications in various scientific fields. Its ability to form stable radical cations and participate in electron transfer processes makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2,8-diazatricyclo[7.3.1.05,13]trideca-1,3,5(13),6,9,11-hexaene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c1-2-9-11-8(4-6-12-9)5-7-13-10(11)3-1/h1-7,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBVOZVOESRNTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC3=C2C(=C1)NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30500568
Record name 1H-Benzo[ij][2,7]naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27212-02-8
Record name 1H-Benzo[ij][2,7]naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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